molecular formula C24H24ClN3O3 B14963937 9'-Chloro-1,5-dimethyl-3'-phenyl-1',2',3',4',4'A,6'-hexahydrospiro[1,5-diazinane-3,5'-pyrido[1,2-A]quinoline]-2,4,6-trione

9'-Chloro-1,5-dimethyl-3'-phenyl-1',2',3',4',4'A,6'-hexahydrospiro[1,5-diazinane-3,5'-pyrido[1,2-A]quinoline]-2,4,6-trione

Cat. No.: B14963937
M. Wt: 437.9 g/mol
InChI Key: TYEXNKPJGRQRIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9’-Chloro-1,5-dimethyl-3’-phenyl-1’,2’,3’,4’,4’A,6’-hexahydrospiro[1,5-diazinane-3,5’-pyrido[1,2-A]quinoline]-2,4,6-trione is a complex organic compound featuring a unique spiro structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as the chloro, methyl, and phenyl groups, contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9’-Chloro-1,5-dimethyl-3’-phenyl-1’,2’,3’,4’,4’A,6’-hexahydrospiro[1,5-diazinane-3,5’-pyrido[1,2-A]quinoline]-2,4,6-trione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of a quinoline derivative, followed by the introduction of the spiro diazinane moiety through a cyclization reaction. The final step often involves chlorination to introduce the chloro group.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.

Chemical Reactions Analysis

Types of Reactions

9’-Chloro-1,5-dimethyl-3’-phenyl-1’,2’,3’,4’,4’A,6’-hexahydrospiro[1,5-diazinane-3,5’-pyrido[1,2-A]quinoline]-2,4,6-trione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while substitution reactions can produce a variety of new compounds with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, 9’-Chloro-1,5-dimethyl-3’-phenyl-1’,2’,3’,4’,4’A,6’-hexahydrospiro[1,5-diazinane-3,5’-pyrido[1,2-A]quinoline]-2,4,6-trione is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential biological activity

Medicine

In medicine, 9’-Chloro-1,5-dimethyl-3’-phenyl-1’,2’,3’,4’,4’A,6’-hexahydrospiro[1,5-diazinane-3,5’-pyrido[1,2-A]quinoline]-2,4,6-trione is investigated for its potential therapeutic effects. Its unique structure and reactivity may lead to the development of new drugs for the treatment of various diseases.

Industry

In industry, this compound is used in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 9’-Chloro-1,5-dimethyl-3’-phenyl-1’,2’,3’,4’,4’A,6’-hexahydrospiro[1,5-diazinane-3,5’-pyrido[1,2-A]quinoline]-2,4,6-trione involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, leading to changes in their activity. The exact pathways involved depend on the specific biological context and the functional groups present in the compound.

Comparison with Similar Compounds

Similar Compounds

    1,5-Dimethyl-3-phenyl-1,2,3,4-tetrahydroquinoline: A simpler quinoline derivative with similar structural features.

    Chloroquinoline derivatives: Compounds with a chloro group attached to the quinoline ring, similar to the target compound.

    Spiro diazinane derivatives: Compounds with a spiro diazinane structure, similar to the target compound.

Uniqueness

The uniqueness of 9’-Chloro-1,5-dimethyl-3’-phenyl-1’,2’,3’,4’,4’A,6’-hexahydrospiro[1,5-diazinane-3,5’-pyrido[1,2-A]quinoline]-2,4,6-trione lies in its combination of functional groups and spiro structure. This combination provides a unique set of chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C24H24ClN3O3

Molecular Weight

437.9 g/mol

IUPAC Name

9-chloro-1',3'-dimethyl-3-phenylspiro[1,2,3,4,4a,6-hexahydrobenzo[c]quinolizine-5,5'-1,3-diazinane]-2',4',6'-trione

InChI

InChI=1S/C24H24ClN3O3/c1-26-21(29)24(22(30)27(2)23(26)31)14-17-8-9-18(25)13-19(17)28-11-10-16(12-20(24)28)15-6-4-3-5-7-15/h3-9,13,16,20H,10-12,14H2,1-2H3

InChI Key

TYEXNKPJGRQRIV-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2(CC3=C(C=C(C=C3)Cl)N4C2CC(CC4)C5=CC=CC=C5)C(=O)N(C1=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.